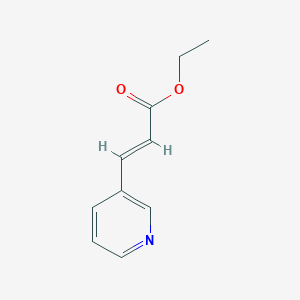

p-O-t-Boc-benzylmethanethiosulfonate

Vue d'ensemble

Description

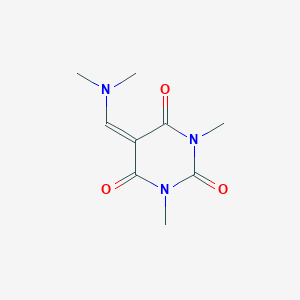

P-O-t-Boc-benzylmethanethiosulfonate (POBMTS) is an organic compound belonging to the family of thiosulfonates. It is a colorless, crystalline solid that is soluble in polar organic solvents such as ethanol and dimethylformamide (DMF). POBMTS is a versatile reagent with a wide range of applications in organic synthesis, including the preparation of sulfonamides, thiols, and other sulfur-containing compounds. It has also been used in the synthesis of peptide and protein derivatives and has been used as an enzyme inhibitor.

Applications De Recherche Scientifique

Proteomics Research

p-O-t-Boc-benzylmethanethiosulfonate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to modify proteins for further study, helping researchers understand how these proteins function within our bodies .

BOC Protection of Amines

This compound is used in the BOC protection of amines . The BOC group is a common protecting group used in organic synthesis. It is used to prevent certain functional groups from reacting while other parts of the molecule are modified . This process is crucial in the synthesis of complex organic molecules, such as pharmaceuticals .

Synthesis of Nitrogen-Containing Carbamate Compounds

p-O-t-Boc-benzylmethanethiosulfonate is used in the synthesis of nitrogen-containing carbamate compounds . These compounds are frequently found in pharmaceutical and biologically active molecules in organic synthesis .

Green Chemistry

The use of p-O-t-Boc-benzylmethanethiosulfonate aligns with the principles of green chemistry . It allows for the BOC protection of amines in catalyst and solvent-free media under mild reaction conditions . This eco-friendly route eliminates the need for water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

Solid Phase Peptide Synthesis

p-O-t-Boc-benzylmethanethiosulfonate is used in solid phase peptide synthesis . In this process, peptides are synthesized by the successive addition of amino acids to a growing peptide chain attached to insoluble resin beads .

Formation of t-Butyl Cations

The cleavage of t-butyl and Boc protecting groups leads to the formation of t-butyl cations . This reaction is important in the synthesis of various organic compounds .

Propriétés

IUPAC Name |

tert-butyl [4-(methylsulfonylsulfanylmethyl)phenoxy]carbonyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O7S2/c1-14(2,3)21-13(16)20-12(15)19-11-7-5-10(6-8-11)9-22-23(4,17)18/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXATZDNKAGFYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC(=O)OC1=CC=C(C=C1)CSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400377 | |

| Record name | p-O-t-Boc-benzylmethanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-O-t-Boc-benzylmethanethiosulfonate | |

CAS RN |

887353-41-5 | |

| Record name | p-O-t-Boc-benzylmethanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.